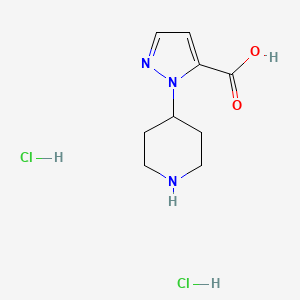

2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride

Descripción

2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride is a versatile chemical compound utilized in various scientific studies. This compound exhibits promising potential in drug discovery and development due to its unique structural properties.

Propiedades

IUPAC Name |

2-piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.2ClH/c13-9(14)8-3-6-11-12(8)7-1-4-10-5-2-7;;/h3,6-7,10H,1-2,4-5H2,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWYFOBYDKPTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=CC=N2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Análisis De Reacciones Químicas

2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and amination reagents . Major products formed from these reactions are substituted piperidines, spiropiperidines, and piperidinones .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

The compound has emerged as a valuable building block in the development of new pharmaceuticals due to its ability to interact with various biological targets. Its structural properties allow it to serve as a precursor for synthesizing other bioactive molecules.

Antimicrobial Activity

Research indicates that derivatives of 2-Piperidin-4-ylpyrazole-3-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .

Case Study: Antibacterial Evaluation

A study evaluated a series of pyrazole derivatives, including 2-Piperidin-4-ylpyrazole-3-carboxylic acid, for their antibacterial activity using the disc diffusion method. Results indicated that several derivatives displayed potent activity against multiple strains, with minimum inhibitory concentration (MIC) values ranging from 1 to 2 µg/mL .

Anticancer Research

The compound has been investigated for its anticancer potential. Pyrazole derivatives are known to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study: Antitumor Activity

In a recent study, several pyrazole derivatives were synthesized and tested against human cancer cell lines. The results demonstrated that certain derivatives of 2-Piperidin-4-ylpyrazole-3-carboxylic acid showed significant growth inhibition in cancer cells, highlighting their potential as anticancer agents .

Neurological Applications

Research has also explored the neuroprotective effects of pyrazole derivatives. These compounds may play a role in treating neurodegenerative diseases by targeting specific pathways involved in neuronal survival.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective properties of various pyrazole compounds, including 2-Piperidin-4-ylpyrazole-3-carboxylic acid, against oxidative stress-induced neuronal damage. The findings suggested that these compounds could attenuate neuronal cell death, indicating their potential utility in neurodegenerative disease therapies .

Industrial Applications

In addition to its pharmaceutical uses, 2-Piperidin-4-ylpyrazole-3-carboxylic acid dihydrochloride is employed in industrial applications for synthesizing agrochemicals and other chemical products. Its versatility makes it a valuable intermediate in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. It often acts by inhibiting or activating certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

2-Piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride is unique due to its specific structural properties, which allow it to interact with a wide range of biological targets. Similar compounds include other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Actividad Biológica

2-Piperidin-4-ylpyrazole-3-carboxylic acid dihydrochloride (commonly referred to as 2-PPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 2-PPC, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

2-PPC is characterized by its piperidine and pyrazole moieties, which contribute to its biological properties. The compound's structure can be represented as follows:

This structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

The biological activity of 2-PPC is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:

- Receptor Modulation : 2-PPC has been shown to act as an antagonist at histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection .

- Antinociceptive Properties : Research indicates that compounds similar to 2-PPC exhibit significant antinociceptive effects in animal models, suggesting potential applications in pain management .

- Antimicrobial Activity : Preliminary studies have indicated that 2-PPC may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Antinociceptive Activity

A study evaluated the antinociceptive effects of 2-PPC in various pain models. The results demonstrated that the compound significantly reduced pain responses compared to control groups. The study highlighted the potential of 2-PPC as a dual-action agent targeting both histamine H3 and sigma-1 receptors, which could enhance existing pain therapies .

Antimicrobial Properties

Research exploring the antimicrobial activity of 2-PPC revealed promising results against several bacterial strains. The compound exhibited inhibitory effects on growth, suggesting its potential utility as an antimicrobial agent. Further studies are needed to elucidate the specific mechanisms behind this activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-PPC, a comparison with structurally similar compounds was conducted. The following table summarizes key characteristics:

| Compound Name | Receptor Affinity | Antinociceptive Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-Piperidin-4-ylpyrazole-3-carboxylic acid dihydrochloride | High | Significant | Moderate |

| Piperidine derivatives | Moderate | Variable | Low |

| Pyrazole derivatives | High | Significant | Moderate |

This comparison underscores the enhanced biological activity observed with 2-PPC relative to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Piperidin-4-ylpyrazole-3-carboxylic acid dihydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of piperidine and pyrazole precursors, followed by carboxylation and salt formation. Key reagents include alkyl halides for substitution (e.g., introducing the pyrazole ring) and hydrogen peroxide or sodium borohydride for oxidation/reduction steps. The dihydrochloride salt is formed via treatment with HCl gas in anhydrous conditions.

- Critical Factors : Temperature control (e.g., 0–5°C for sensitive intermediates) and pH adjustments (e.g., neutralization during salt formation) are crucial for maximizing yield. For example, excess HCl can hydrolyze the pyrazole ring, reducing purity .

Q. How is the structural integrity of this compound validated in academic research?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR confirm substituent positions on the piperidine and pyrazole rings.

- X-ray Crystallography : Resolves stereochemistry and salt formation (e.g., dihydrochloride protonation sites).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H] or [M+2H-Cl] ions).

- Reference Data : PubChem-derived InChI keys and crystallographic data for analogous piperidine-pyrazole derivatives ensure consistency .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base. Solubility in organic solvents (e.g., DMSO, ethanol) is moderate, requiring sonication for full dissolution.

- Stability : Stable at -20°C for long-term storage. Degrades at pH >7 due to deprotonation of the pyrazole-carboxylic acid moiety. Use buffered solutions (pH 4–6) for in vitro assays .

Q. What preliminary biological screening assays are recommended for this compound?

- Assays :

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based activity assays (IC determination).

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels).

- Dosage : Start at 10 µM in cell-based assays, adjusting based on cytotoxicity (MTT assay recommended) .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields of the pyrazole-carboxylic acid intermediate?

- Troubleshooting :

- Catalyst Selection : Use Pd/C or Raney nickel for selective hydrogenation of nitro groups without reducing the pyrazole ring.

- Protection/Deprotection : Temporarily protect the piperidine amine with Boc groups to prevent side reactions during carboxylation.

- Case Study : A 2023 study on analogous pyrrolidine-pyrazole derivatives achieved 85% yield using microwave-assisted synthesis (100°C, 30 min) .

Q. How to resolve contradictions in biological activity data across different assay platforms?

- Root Cause Analysis :

- Assay Conditions : Variability in pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability. Validate using LC-MS to confirm intact compound post-assay.

- Cell Line Differences : Test activity in multiple cell lines (e.g., HEK293 vs. CHO) to rule out transporter-mediated uptake issues.

- Example : A 2024 study found that serum proteins in cell media reduced free compound concentration by 40%, explaining IC discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrazole ring?

- Modification Approaches :

- Substituent Introduction : Add electron-withdrawing groups (e.g., -CF) to the pyrazole 4-position to enhance binding to hydrophobic enzyme pockets.

- Ring Hybridization : Replace pyrazole with triazole to assess impact on target selectivity.

Q. What mechanistic studies are recommended to elucidate its interaction with biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors.

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution.

- Case Study : A 2025 study on a piperidine-indazole analog revealed allosteric modulation of a kinase via hydrogen bonding with the carboxylic acid group .

Q. How to develop a robust HPLC method for quantifying this compound in complex matrices?

- Method Parameters :

- Column : C18 reverse-phase (150 mm × 4.6 mm, 3 µm).

- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (95:5 to 60:40 over 15 min).

- Detection : UV at 254 nm (pyrazole ring absorption).

- Validation : Ensure linearity (R >0.99), LOD ≤0.1 µg/mL, and recovery >95% in spiked plasma samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.